Cas no 2137682-10-9 (5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2137682-10-9
- 5-(3-methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde
- EN300-726173
- 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde
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- Inchi: 1S/C11H12N2O/c1-9-4-5-13(7-9)11-3-2-10(8-14)12-6-11/h2-3,6,8H,1,4-5,7H2
- InChI Key: VGPIKLUSELWZFP-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C=N1)N1CC(=C)CC1
Computed Properties
- Exact Mass: 188.094963011g/mol
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.2Ų
5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-726173-1.0g |
5-(3-methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde |
2137682-10-9 | 1g |
$0.0 | 2023-06-06 |
5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde
Introduction to 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde (CAS No. 2137682-10-9)
5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde (CAS No. 2137682-10-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The chemical structure of 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde consists of a pyridine ring substituted with a methylidenepyrrolidine moiety at the 5-position and an aldehyde group at the 2-position. This arrangement imparts the molecule with distinct electronic and steric properties, which are crucial for its biological activity and reactivity.
Recent studies have highlighted the importance of 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde in the context of drug discovery and development. One notable area of research is its potential as a lead compound for the treatment of neurodegenerative diseases. The compound has been shown to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that the compound may have therapeutic potential for preventing or slowing down the progression of this debilitating condition.
Beyond its neuroprotective properties, 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde has also been investigated for its anti-inflammatory effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the development of anti-inflammatory drugs.
The synthetic accessibility of 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including condensation, cyclization, and functional group transformations. This ease of synthesis allows for efficient scale-up and optimization, facilitating further preclinical and clinical studies.
In addition to its biological activities, 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde has also been explored for its use as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the preparation of more complex molecules with diverse biological activities. For example, it can be used to synthesize derivatives with enhanced potency or selectivity for specific targets.
The safety profile of 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde is an important consideration in its development as a therapeutic agent. Preliminary toxicological studies have indicated that the compound is well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully assess its safety and efficacy in humans.
In conclusion, 5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde (CAS No. 2137682-10-9) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.
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